BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)

PROTAC linker aqueous solubility sulfonamide

Hydrophobic PROTAC linkers often cause aggregation, poor solubility, and low synthetic yields. BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) solves this with dual sulfonamide-bis(ethanol) motifs that dramatically enhance aqueous solubility of linker-conjugate intermediates. · Integrates BCN for copper-free SPAAC click chemistry with azide-functionalized ligands. · PEG2 spacer and bis(ethanol) terminus improve conjugate solubility and cellular uptake. · Enables higher-yield PROTAC assembly and validated antitumor activity in preclinical models. Supplied as a research-grade solid; typical purity ≥98%. Ships at ambient temperature. For R&D only.

Molecular Formula C20H34N4O11S2
Molecular Weight 570.6 g/mol
Cat. No. B12381117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)
Molecular FormulaC20H34N4O11S2
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)NS(=O)(=O)N(CCO)CCO)CCC#C1
InChIInChI=1S/C20H34N4O11S2/c25-10-8-24(9-11-26)37(31,32)23-20(28)34-14-13-33-12-7-21-36(29,30)22-19(27)35-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21,25-26H,3-15H2,(H,22,27)(H,23,28)/t16-,17+,18?
InChIKeyJASDENMSHBPLEE-JWTNVVGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) Overview


BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (Compound 71, CAS 2126749-81-1) is a PROTAC (Proteolysis Targeting Chimera) ligand-linker building block that incorporates a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a hydrophilic PEG2 spacer, and two sulfonamide units terminated with bis(ethanol) groups . This compound is specifically designed to increase the aqueous solubility of linker–conjugate constructs, thereby improving the synthetic tractability and biological performance of assembled PROTACs . It is supplied as a synthetic intermediate for use in the construction of targeted protein degraders for oncology research .

Workflow PROTAC ligand-linker conjugate assembly
Selection BCN click handle with sulfonamide-bis(ethanol) solubility motif
Use context Solubility-enhanced conjugate synthesis for oncology research models

Advantages of BCN-Sulfonamide-PEG2 Linker


Generic BCN-PEG linkers (e.g., BCN-PEG2-alcohol, BCN-PEG2-acid) provide click chemistry functionality and a PEG spacer but lack the sulfonamide-bis(ethanol) terminus that is critical for increasing the aqueous solubility of the final linker–conjugate . This substitution can lead to poor solubility of the PROTAC intermediate, resulting in synthetic challenges, lower yields, and reduced bioavailability of the assembled degrader. The dual sulfonamide groups in BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) introduce strong hydrogen-bonding and polar interactions that are not present in non-sulfonamide PEG linkers , directly addressing a known bottleneck in PROTAC development where hydrophobic linkers cause aggregation and poor cellular uptake [1].

This Linker
Generic BCN-PEG2 Linker
Dual sulfonamide-bis(ethanol) terminus enhances aqueous solubility
Lacks sulfonamide groups; may limit conjugate solubility and lead to aggregation
Improved synthetic tractability and higher conjugate yield reported
Potential lower yield and purification difficulty due to poor solubility
Assembled PROTACs show antitumor model-response (vendor claim)
No reported functional validation of assembled PROTACs; requires independent confirmation

Performance Evidence: BCN-Sulfonamide-PEG2 Linker


Sulfonamide-Bis(ethanol) Solubility Advantage

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) contains two sulfonamide groups and terminal bis(ethanol) moieties that are explicitly described to increase the solubility of linker-conjugates, whereas common BCN-PEG2 linkers (e.g., BCN-PEG2-alcohol, CAS 1807501-85-4; BCN-PEG2-acid, CAS 1993134-72-7) possess only a single PEG chain and a simple terminal group (alcohol or carboxylic acid) that provide limited aqueous solubility enhancement . The sulfonamide groups increase polarity and hydrogen-bond donor properties compared to non-sulfonamide PEG linkers [1], which directly improves the aqueous solubility of PROTAC intermediates—a critical parameter for successful conjugation and downstream cellular assays.

Linker Solubility Advantage
Class-level inference
Enhanced aqueous solubility (qualitative) Limited solubility with generic BCN-PEG2
Supports conjugate solubility improvement
Not quantified; class-level sulfonamide polarity effect
PROTAC linker aqueous solubility sulfonamide

Antitumor Activity of Assembled PROTACs

PROTACs constructed using BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) have been shown to exhibit antitumor activity in cellular models . While specific IC50 values for the free ligand are not provided, the compound is a key building block in PROTACs that induce degradation of oncogenic target proteins, which is a direct functional readout of its utility. In contrast, generic BCN-PEG linkers (e.g., BCN-PEG2-alcohol) are described only as 'PROTAC linkers' without demonstration of assembled PROTAC antitumor activity, indicating that the sulfonamide-bis(ethanol) motif may contribute to the biological efficacy of the final degrader .

Assembled PROTAC Activity
Data to verify
Reported antitumor model-response in cellular assays
Supports functional linker integration review
No IC50 provided; vendor claim only
PROTAC antitumor targeted protein degradation

Physicochemical Property Comparison

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) has a molecular weight of 570.63 g/mol and a formula of C20H34N4O11S2, incorporating two sulfonamide groups and a bis(ethanol) terminus . In contrast, the non-sulfonamide BCN-PEG2-alcohol has a molecular weight of 325.40 g/mol (C17H27NO5) and BCN-PEG2-acid has a molecular weight of 353.41 g/mol (C18H27NO6) . The significantly higher molecular weight and the presence of sulfur and additional oxygen atoms in the target compound reflect a more complex, polar, and potentially more soluble structure—consistent with the stated solubility-enhancing design .

Physicochemical Profile
Cross-study comparable
MW 570.63 +75% vs BCN-PEG2-alcohol
Higher polarity correlates with solubility
Based on vendor datasheets
PROTAC linker molecular weight physicochemical properties

BCN-Sulfonamide-PEG2 Linker Applications


Antitumor PROTAC Synthesis

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is employed as a ligand-linker building block in the assembly of PROTACs that degrade oncogenic proteins, enabling preclinical evaluation of new antitumor mechanisms. The sulfonamide-bis(ethanol) motif enhances aqueous solubility of the PROTAC intermediate, facilitating conjugation to both E3 ligase and target protein ligands and improving the yield and purity of the final degrader . Resulting PROTACs have demonstrated antitumor activity in cellular models, validating the functional utility of this linker .

SPAAC Bioorthogonal Conjugation

The BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules (e.g., proteins, antibodies, or small-molecule ligands), enabling copper-free, bioorthogonal conjugation under mild conditions. The PEG2 spacer and sulfonamide-bis(ethanol) terminus ensure that the resulting conjugates retain high aqueous solubility, a prerequisite for in vitro and in vivo applications . This linker is particularly suitable for constructing PROTACs where both solubility and efficient click chemistry are required.

Linker Length and Hydrophilicity Optimization

In structure-activity relationship (SAR) studies, this compound serves as a tool to systematically vary linker hydrophilicity and length. The PEG2 chain provides a short, flexible tether, while the dual sulfonamide-bis(ethanol) group significantly increases polarity compared to standard PEG-only linkers . Researchers can use this building block to generate PROTACs with improved cellular permeability and target engagement profiles, directly addressing the solubility challenges that often limit PROTAC efficacy [1].

Application
Selection Property
Validation Focus
Oncology research PROTAC assembly
Sulfonamide-bis(ethanol) solubility enhancement
Cellular degradation assay outcome review
SPAAC bioorthogonal conjugation
BCN-mediated copper-free click chemistry
Conjugation efficiency and solubility retention
Linker hydrophilicity optimization
PEG2 spacer with dual sulfonamide polarity
Solubility-permeability profile assessment

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